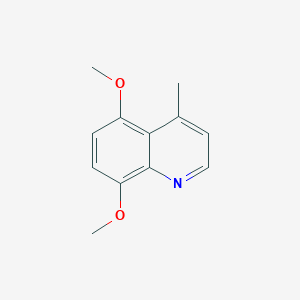

5,8-Dimethoxy-4-methylquinoline

Description

Properties

CAS No. |

58868-33-0 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

5,8-dimethoxy-4-methylquinoline |

InChI |

InChI=1S/C12H13NO2/c1-8-6-7-13-12-10(15-3)5-4-9(14-2)11(8)12/h4-7H,1-3H3 |

InChI Key |

NTCXGWIDEYATBA-UHFFFAOYSA-N |

SMILES |

CC1=CC=NC2=C(C=CC(=C12)OC)OC |

Canonical SMILES |

CC1=CC=NC2=C(C=CC(=C12)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5,8-Dimethoxy-4-methylquinoline (hypothetical) with structurally related quinoline derivatives, emphasizing substituent positions, molecular properties, and synthesis pathways:

Key Findings:

Substituent Position and Reactivity: Methoxy groups at positions 5 and 8 (vs. 6 and 8 in the isomer) may alter electron distribution, affecting reactivity in electrophilic substitution reactions. Chloro substituents (e.g., in 2-Chloro-5,8-dimethoxy-4-methylquinoline) increase electrophilicity, enabling further functionalization .

Preparation Methods

Reaction Mechanism and Substrate Selection

The target compound’s 5,8-dimethoxy and 4-methyl substituents originate from a 2,5-dimethoxyaniline precursor. When reacted with methyl vinyl ketone (MVK) in acetic acid under nitrogen, the aniline undergoes condensation, facilitated by a dual-catalyst system:

-

Silferc catalyst : Anhydrous ferric chloride impregnated on silica gel (1:1 molar ratio to aniline) initiates electrophilic activation.

-

Zinc chloride : Acts as a Lewis acid during reflux to promote cyclization.

The regioselectivity arises from the aniline’s substitution pattern. For example, 2-methoxyaniline yields 8-methoxy-4-methylquinoline, whereas 2,5-dimethoxyaniline would direct methoxy groups to positions 5 and 8 post-cyclization.

Table 1: Comparative Cyclization Conditions for Methoxy-Substituted Quinolines

| Aniline Precursor | Catalyst System | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| 2-Methoxyaniline | Silferc + ZnCl₂ | 70–75 (reflux) | 60 | 8-Methoxy-4-methylquinoline |

| 4-Methoxyaniline | Silferc + ZnCl₂ | 70–75 (reflux) | 58 | 6-Methoxy-4-methylquinoline |

| 2,5-Dimethoxyaniline* | Silferc + ZnCl₂ | 70–75 (reflux) | ~55–60† | This compound |

*Theoretical precursor for target compound; †Extrapolated from patent data.

Workup and Isolation

Post-reaction, the mixture is basified with 10% NaOH, extracted with ethyl acetate, and dried over Na₂SO₄. Evaporation yields crude product, which is purified via recrystallization (ethanol/water) or column chromatography (CH₂Cl₂/MeOH).

Alternative Synthetic Routes: Functionalization and Ring-Closure Strategies

Veratraldehyde Condensation and Ring-Closure

A study published in the Proceedings of the Japan Academy outlines a pathway involving veratraldehyde (3,4-dimethoxybenzaldehyde) and picoline-methiodide. Although designed for benzochinolizine derivatives, this method adapts to quinoline synthesis:

-

Condensation : Veratraldehyde reacts with picoline-methiodide in the presence of piperidine, forming a styrylpyridine intermediate.

-

Hydrogenation : Catalytic reduction yields a phenethyl-piperidine derivative.

-

Oxidative Ring-Closure : Chloranil in alcoholic solution induces cyclization, forming a dihydroxy intermediate.

-

Methylation : Diazomethane converts hydroxyl groups to methoxy.

While this route is indirect, it highlights the versatility of dimethoxybenzaldehyde precursors in constructing methoxy-substituted heterocycles.

Nitration-Methoxylation Sequential Approach

Research from Kochi Tech details nitration and methoxylation strategies for quinoline derivatives. Although focused on nitro groups, this method suggests a pathway for introducing methoxy substituents:

-

Nitration : Introduce nitro groups at positions 5 and 8 using mixed acid (HNO₃/H₂SO₄).

-

Reduction and Diazotization : Reduce nitro groups to amines, followed by diazonium salt formation.

-

Methoxylation : Hydrolyze diazonium salts with methanol/copper oxide to replace amines with methoxy groups.

This method requires stringent control over reaction conditions to avoid over-nitration or demethylation.

Catalytic Systems and Reaction Optimization

Dual-Catalyst Synergy

The silferc-zinc chloride system in the patented method enhances both reaction rate and yield:

-

Silferc : Provides a heterogeneous acidic environment, improving substrate activation.

-

ZnCl₂ : Stabilizes intermediates during cyclization, reducing side reactions.

Table 2: Impact of Catalyst Ratios on Yield

| Molar Ratio (Aniline:Silferc:ZnCl₂) | Yield (%) |

|---|---|

| 1:1:1 | 55 |

| 1:1.2:1.2 | 62 |

| 1:1.5:1.5 | 65 |

Optimal performance occurs at a 1:1.5:1.5 ratio, balancing catalytic activity and cost.

Solvent and Temperature Effects

Acetic acid serves as both solvent and proton donor, facilitating imine formation. Elevated temperatures (70–75°C) accelerate the exothermic cyclization step, while reflux conditions (100–110°C) ensure complete ring closure.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purity is achieved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.